molecular formula C₂₁H₄₀N₂O₅Si₂ B1141197 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine CAS No. 64911-18-8

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

Cat. No. B1141197
CAS RN: 64911-18-8
M. Wt: 456.72
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine involves regioselective lithiation at the 5-position followed by reaction with various electrophiles to afford 5-substituted 2'-deoxyuridines. This method provides a straightforward approach to synthesizing stable spin-labeled derivatives in good yields (Aso et al., 2003).

Molecular Structure Analysis

The molecular structure of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine and its derivatives has been extensively studied, revealing intricate details about their chemical framework. For example, the crystal structure of 5-acetyl-2'-deoxyuridine has been elucidated, showing a monoclinic space group and providing insights into the planarity of the pyrimidine ring and the orientation of substituent groups (Barr et al., 1980).

Chemical Reactions and Properties

The chemical reactivity of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine includes its potential for various chemical transformations, such as selective alkylation to produce thymidine derivatives. These reactions highlight its versatility and utility in synthesizing nucleoside analogs with potential biological applications (Alauddin & Conti, 1994).

Scientific Research Applications

  • Synthesis and Modification of Nucleosides : This compound has been used in the synthesis of 5-substituted 2'-deoxyuridines, demonstrating its utility in creating stable spin-labeled nucleosides (Aso et al., 2003).

  • Probe for Ribonucleotide Reductases Mechanism : In a study by Wnuk et al., the compound was utilized to produce 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, which serves as a probe for understanding the mechanism of ribonucleotide reductase inactivation (Wnuk et al., 2002).

  • Development of Boron Neutron Capture Therapy (BNCT) Drugs : Semioshkin et al. reported the synthesis of new 2'-deoxyuridine modifications for potential use in BNCT, highlighting the versatility of this compound in drug development (Semioshkin et al., 2013).

  • Precursor for Thymidine Synthesis : Alauddin and Conti used variants of this compound as precursors for the synthesis of thymidine, an essential component in DNA (Alauddin & Conti, 1994).

  • Synthesis of α-Aminophosphonate Derivatives : Shang et al. explored its use in the preparation of α-aminophosphonate derivatives of 2′-deoxyuridine, contributing to the diversity of nucleoside analogs (Shang, Chen, & Huang, 2007).

  • Study of DNA Super-Structures : Biemann et al. investigated the self-aggregation of 2'-deoxy-3',5'-bis(tert-butyldimethylsilyl)-cytidine in solutions, providing insights into DNA super-structures (Biemann et al., 2011).

  • Inhibitor of HIV-1 : Balzarini et al. studied derivatives of this compound as potent and selective inhibitors of HIV-1, highlighting its potential in antiviral therapy (Balzarini et al., 1992).

properties

IUPAC Name

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEAALKCPSPQCU-WOEZKJSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675706
Record name 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione

CAS RN

64911-18-8
Record name 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
B Bornemann, A Marx - Bioorganic & medicinal chemistry, 2006 - Elsevier
Recently thiolated oligonucleotides have attracted significant interest due to their ability to efficiently undergo stable bond formation with gold nanoparticles and surfaces to form DNA …
Number of citations: 12 www.sciencedirect.com
H Kumamoto, M Murasaki, K Haraguchi… - The Journal of …, 2002 - ACS Publications
The addition reaction of benzenethiol to the glycal portion of 1‘,2‘-unsaturated uridine proceeds efficiently in the presence of Et 3 N. The mechanism involves nucleophilic attack of …
Number of citations: 16 pubs.acs.org
Y Reyes, A Mebel, SF Wnuk - Nucleosides, Nucleotides & Nucleic …, 2023 - Taylor & Francis
Azido nucleosides have been utilized for click reactions, metabolic incorporation into cellular DNA, and fluorescent imaging of live cells. Two classes of 6-azido modified uracil …
Number of citations: 4 www.tandfonline.com
KM Borland, SF AbdulSalam, MJ Solivio… - Bioorganic & medicinal …, 2015 - Elsevier
Current FDA-approved chemotherapeutic antimetabolites elicit severe side effects that warrant their improvement; therefore, we designed compounds with mechanisms of action …
Number of citations: 7 www.sciencedirect.com
AP Bercz, WA McClure, M English, MW Keebaugh… - Tetrahedron, 2020 - Elsevier
The bioactivity of antimetabolites is connected to molecular recognition by the target proteins, which makes the stereochemical configuration of the chiral centers in these molecules, …
Number of citations: 1 www.sciencedirect.com
MC Samano, MJ Robins - Tetrahedron letters, 1991 - Elsevier
Abstract Treatment of unprotected azido-deoxynucleosides with tributylstannane/AIBN in hot benzene/DMAC (or silyl-protected derivatives in benzene) resulted in formation of the …
Number of citations: 54 www.sciencedirect.com
K Borland - 2019 - search.proquest.com
This dissertation is focused on modified nucleosides. Part A focuses on method development for multiplex analysis of modified oligonucleosides while part B is a medicinal chemistry …
Number of citations: 3 search.proquest.com

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